N-(2-ethylphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-ethylphenyl)-1-benzofuran-2-carboxamide: is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a benzofuran ring fused with a carboxamide group and a 2-ethylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-ethylphenyl)-1-benzofuran-2-carboxamide typically begins with the preparation of 2-ethylphenylamine and 1-benzofuran-2-carboxylic acid.
Amidation Reaction: The primary synthetic route involves the amidation of 1-benzofuran-2-carboxylic acid with 2-ethylphenylamine. This reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-ethylphenyl)-1-benzofuran-2-carboxamide can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: N-(2-ethylphenyl)-1-benzofuran-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology and Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Probes: It is used in biological studies to probe the mechanisms of action of various enzymes and receptors.
Industry:
Material Science: this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, interfering with their catalytic activity.
Receptor Binding: It can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Pathway Modulation: By interacting with key molecular targets, N-(2-ethylphenyl)-1-benzofuran-2-carboxamide can alter various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(2-ethylphenyl)-1-benzofuran-2-carboxamide vs. N-(2-methylphenyl)-1-benzofuran-2-carboxamide: The presence of an ethyl group instead of a methyl group can influence the compound’s lipophilicity and biological activity.
This compound vs. N-(2-ethylphenyl)-1-benzothiophene-2-carboxamide: The replacement of the oxygen atom in the benzofuran ring with a sulfur atom in benzothiophene can affect the compound’s electronic properties and reactivity.
Uniqueness:
Structural Features: The unique combination of the benzofuran ring with the 2-ethylphenyl and carboxamide groups imparts distinct physicochemical properties to this compound.
Biological Activity: The specific arrangement of functional groups contributes to its unique biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-12-7-3-5-9-14(12)18-17(19)16-11-13-8-4-6-10-15(13)20-16/h3-11H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFFEBLWUKIXOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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